molecular formula C12H18ClN3O B13458525 2-(Methylamino)-1-(5,6,7,8-tetrahydro-1,6-naphthyridin-6-yl)propan-1-one hydrochloride

2-(Methylamino)-1-(5,6,7,8-tetrahydro-1,6-naphthyridin-6-yl)propan-1-one hydrochloride

Cat. No.: B13458525
M. Wt: 255.74 g/mol
InChI Key: DLHPNTDEDBHMHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylamino)-1-(5,6,7,8-tetrahydro-1,6-naphthyridin-6-yl)propan-1-one hydrochloride is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-1-(5,6,7,8-tetrahydro-1,6-naphthyridin-6-yl)propan-1-one hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the naphthyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution reactions: Introducing the methylamino group and the propan-1-one moiety through nucleophilic substitution reactions.

    Hydrochloride formation: The final step often involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-1-(5,6,7,8-tetrahydro-1,6-naphthyridin-6-yl)propan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to different reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthyridine oxides, while reduction could produce various reduced derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-1-(5,6,7,8-tetrahydro-1,6-naphthyridin-6-yl)propan-1-one hydrochloride would depend on its specific biological target. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)-1-(5,6,7,8-tetrahydroquinolin-6-yl)propan-1-one hydrochloride
  • 2-(Methylamino)-1-(5,6,7,8-tetrahydroisoquinolin-6-yl)propan-1-one hydrochloride

Uniqueness

2-(Methylamino)-1-(5,6,7,8-tetrahydro-1,6-naphthyridin-6-yl)propan-1-one hydrochloride is unique due to its specific naphthyridine ring structure, which may confer distinct pharmacological properties compared to similar compounds with different ring systems.

Properties

Molecular Formula

C12H18ClN3O

Molecular Weight

255.74 g/mol

IUPAC Name

1-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)-2-(methylamino)propan-1-one;hydrochloride

InChI

InChI=1S/C12H17N3O.ClH/c1-9(13-2)12(16)15-7-5-11-10(8-15)4-3-6-14-11;/h3-4,6,9,13H,5,7-8H2,1-2H3;1H

InChI Key

DLHPNTDEDBHMHY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC2=C(C1)C=CC=N2)NC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.